

# An In-depth Technical Guide to 6-Fluorochromone-2-carboxylic Acid

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## Compound of Interest

Compound Name: 6-Fluorochromone-2-carboxylic acid

Cat. No.: B156007

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## Introduction

**6-Fluorochromone-2-carboxylic acid** (CAS No: 99199-59-4) is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules. [1] Its unique chemical structure, incorporating a fluorinated chromone ring and a carboxylic acid group, makes it a valuable intermediate in various fields, particularly in medicinal chemistry and materials science. [1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols associated with **6-Fluorochromone-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

The fundamental chemical and physical properties of **6-Fluorochromone-2-carboxylic acid** are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Reference
CAS Number	99199-59-4	[2]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> FO <sub>4</sub>	[2]
Molecular Weight	208.14 g/mol	[2]
Appearance	White to Off-White Solid	[3]
Melting Point	257-259 °C	[2]
Assay	≥98%	[2]
InChI	1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)	[2]
InChIKey	JZJYDFADRMBOXAW-UHFFFAOYSA-N	[2]
SMILES	OC(=O)C1=CC(=O)c2cc(F)ccc2O1	[2]

## Spectral Data and Characterization

Spectroscopic data is critical for the identification and purity assessment of **6-Fluorochromone-2-carboxylic acid**. Below are the expected spectral characteristics based on its functional groups.

**Infrared (IR) Spectroscopy** The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For **6-Fluorochromone-2-carboxylic acid**, the following are anticipated:

- **O-H Stretch:** A very broad and strong absorption band is expected in the region of 3300-2500 cm<sup>-1</sup>, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4]
- **C=O Stretch:** An intense band for the carbonyl group of the carboxylic acid is expected between 1760-1690 cm<sup>-1</sup>. [4] The ketone carbonyl within the chromone ring will also show a

strong absorption in a similar region.

- C-O Stretch: A band corresponding to the C-O stretching vibration is typically found in the 1320-1210  $\text{cm}^{-1}$  region.[4]
- O-H Bend: O-H bending vibrations are expected in the 1440-1395  $\text{cm}^{-1}$  and 950-910  $\text{cm}^{-1}$  regions.[4]

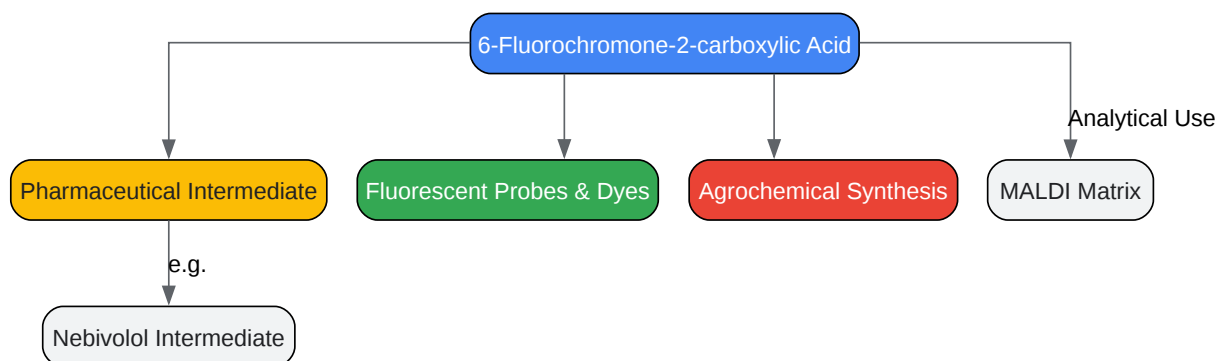
#### Nuclear Magnetic Resonance (NMR) Spectroscopy

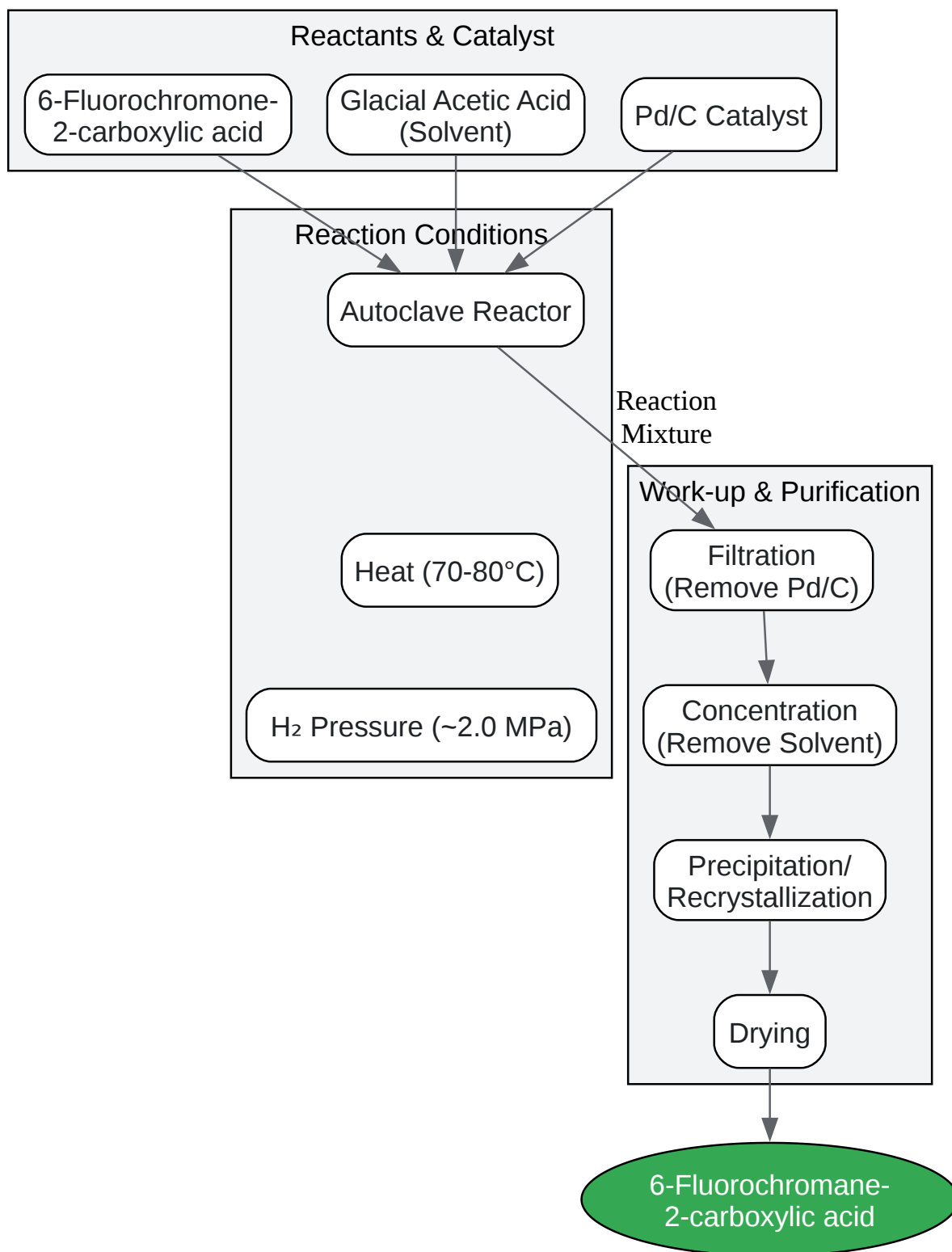
- $^1\text{H}$  NMR: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm range.[5] The aromatic protons on the fluorinated benzene ring and the proton on the pyrone ring will exhibit chemical shifts in the aromatic region, with splitting patterns influenced by the fluorine atom and adjacent protons.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[5] The ketone carbonyl carbon of the chromone ring will also be in a similar deshielded region. The aromatic carbons will appear in their characteristic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom.

**Mass Spectrometry (MS)** In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[6] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]

## Applications and Biological Relevance

**6-Fluorochromone-2-carboxylic acid** is a key intermediate in the synthesis of various pharmaceuticals and functional molecules.[1] Its fluorinated structure can enhance the metabolic stability and binding affinity of target molecules.





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